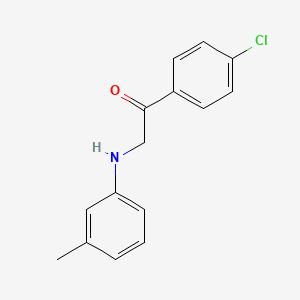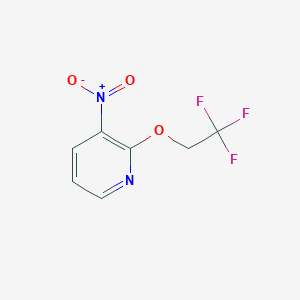
2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorofenil)-1,3-dimetil-2,3-dihidro-1H-bencimidazol es un compuesto aromático heterocíclico que presenta un núcleo de benzimidazol sustituido con un grupo 4-fluorofenil y dos grupos metilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-fluorofenil)-1,3-dimetil-2,3-dihidro-1H-bencimidazol típicamente implica la condensación de 4-fluoroanilina con 1,3-dimetil-2,3-dihidro-1H-bencimidazol-2-tiona en condiciones ácidas. La reacción se lleva a cabo en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3) para facilitar la formación del anillo de benzimidazol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura puede optimizar aún más el proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-fluorofenil)-1,3-dimetil-2,3-dihidro-1H-bencimidazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diferentes sustituyentes en el anillo fenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Reactivos como el bromo (Br2) o el ácido nítrico (HNO3) se pueden utilizar para reacciones de halogenación o nitración, respectivamente.
Productos principales
Oxidación: N-óxidos del anillo de benzimidazol.
Reducción: Derivados de amina.
Sustitución: Derivados halogenados o nitrados del anillo fenilo.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-fluorofenil)-1,3-dimetil-2,3-dihidro-1H-bencimidazol involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Fluoroanfetamina: Un compuesto psicoactivo con un grupo fluorofenil similar.
2-(4-fluorofenil)-6-metil-3-(piridin-3-il)-1H-indol: Otro compuesto con un grupo fluorofenil, utilizado en diferentes contextos de investigación.
Unicidad
2-(4-fluorofenil)-1,3-dimetil-2,3-dihidro-1H-bencimidazol es único debido a su patrón de sustitución específico en el núcleo de benzimidazol, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para esfuerzos de investigación y desarrollo específicos.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1,3-dimethyl-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c1-17-13-5-3-4-6-14(13)18(2)15(17)11-7-9-12(16)10-8-11/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQPUBZPREEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11711536.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)


![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)

![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)
